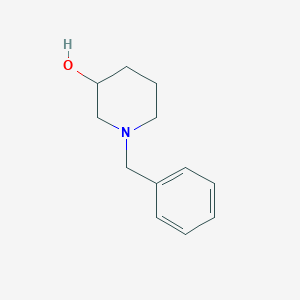

1-Benzylpiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTCOAGPVHRUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309117 | |

| Record name | 1-Benzyl-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14813-01-5 | |

| Record name | 1-Benzyl-3-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14813-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzylpiperidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-Benzylpiperidin-3-ol is a pivotal heterocyclic compound widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development. Characterized by a piperidine ring N-substituted with a benzyl group and a hydroxyl moiety at the 3-position, this molecule serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural features, including a chiral center, allow for the stereospecific synthesis of complex drug candidates. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via the reduction of 1-benzyl-3-piperidone, and its significant applications in the development of novel therapeutics. Safety and handling protocols are also discussed to ensure its proper use in a research environment.

Introduction

The N-benzylpiperidine structural motif is a cornerstone in modern drug discovery, valued for its three-dimensional nature and structural flexibility.[1] This scaffold allows medicinal chemists to fine-tune the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, providing crucial cation-π interactions with target proteins.[1] this compound (CAS No. 14813-01-5) is a prime exemplar of this chemical class. The presence of a hydroxyl group offers a reactive handle for further chemical modification, while the tertiary amine of the piperidine ring imparts basic properties, influencing solubility and biological interactions.[2] Its importance is underscored by its role as a precursor in the synthesis of compounds targeting a variety of receptors and enzymes, making it a compound of significant interest to researchers in pharmacology and drug development.[2][3]

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow, clear liquid or a white to off-white solid, depending on its purity and ambient temperature.[2][4] It is soluble in organic solvents like DMSO and Methanol.[3] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14813-01-5 | [3][4][5] |

| Molecular Formula | C₁₂H₁₇NO | [3][4][6] |

| Molecular Weight | 191.27 g/mol | [3][4][7] |

| Appearance | Colorless to Light yellow clear liquid | [3][4] |

| Boiling Point | 140-142°C at 6 mmHg | [3][8] |

| Density | ~1.056 - 1.07 g/cm³ at 25°C | [3][7] |

| Refractive Index (n²⁰/D) | ~1.547 - 1.549 | [3][7] |

| Flash Point | >230 °F (>110 °C) | [3] |

| pKa | 14.82 ± 0.20 (Predicted) | [3] |

| LogP | 1.6433 | [6] |

Molecular Structure

The structure of this compound consists of a central piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. This nitrogen is substituted with a benzyl group (a phenylmethyl moiety). A hydroxyl (-OH) group is attached to the third carbon of the piperidine ring. The presence of the hydroxyl group at the C-3 position creates a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-1-Benzylpiperidin-3-ol and (S)-1-Benzylpiperidin-3-ol.[6][7] This chirality is of paramount importance in drug development, as different enantiomers often exhibit significantly different pharmacological activities and toxicological profiles.

Figure 1: 2D Structure of this compound

(Note: This is a simplified ASCII representation. The actual molecule has a chair conformation.)

Synthesis and Reactivity

The most common and straightforward synthesis of this compound involves the chemical reduction of its corresponding ketone, 1-Benzyl-3-piperidone. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄).

Workflow for Synthesis of this compound

Caption: Synthesis workflow of this compound.

Experimental Protocol: Synthesis from 1-Benzyl-3-piperidone

This protocol describes the synthesis via the reduction of 1-benzyl-3-piperidone, adapted from established procedures.[3][9]

Step 1: Free Base Formation

-

Rationale: The starting material, N-benzyl-3-piperidone, is often supplied as a hydrochloride salt to improve its stability and handling. The acidic proton on the nitrogen must be removed to yield the free base, which is the reactive species for the subsequent reduction.

-

Procedure:

-

Dissolve N-benzyl-3-piperidone hydrochloride in water.

-

Add an aqueous solution of a mild base, such as potassium carbonate (K₂CO₃), and stir until the solution becomes basic.

-

Extract the liberated free base into an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the free base as an oil.

-

Step 2: Reduction of the Ketone

-

Rationale: Sodium borohydride (NaBH₄) is a selective reducing agent that efficiently reduces ketones and aldehydes to their corresponding alcohols. It is chosen for its mild reactivity and operational simplicity compared to stronger agents like lithium aluminum hydride (LiAlH₄). Ethanol serves as a protic solvent that facilitates the reaction.

-

Procedure:

-

Dissolve the N-benzyl-3-piperidone free base (1.0 eq.) in ethanol.

-

Slowly add sodium borohydride (1.0 eq.) portion-wise to the solution over 10-15 minutes, maintaining the temperature at room temperature.

-

Stir the reaction mixture overnight at room temperature to ensure complete conversion.

-

Step 3: Work-up and Purification

-

Rationale: The work-up procedure is designed to quench the reaction, remove excess reagents, and isolate the final product. An acid-base extraction is a highly effective method for purifying amines.

-

Procedure:

-

Concentrate the reaction mixture under vacuum to remove the ethanol.

-

Dissolve the resulting residue in a dilute acid solution (e.g., 1.0 N HCl). This protonates the product, making it water-soluble, while unreacted starting material and non-basic impurities remain in the organic phase.

-

Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities. Discard the organic washes.

-

Adjust the pH of the aqueous phase to strongly basic (pH > 12) using a strong base (e.g., 3.0 N KOH). This deprotonates the product, making it soluble in organic solvents again.

-

Extract the final product into an organic solvent such as dichloromethane (DCM) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield pure this compound.[3]

-

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its structural and reactive properties. The piperidine ring is a common motif in centrally active drugs, and the benzyl and hydroxyl groups provide vectors for diversification to optimize binding and pharmacokinetic properties.

-

Pharmaceutical Intermediates: Its primary utility is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7]

-

Muscarinic M3 Antagonists: It is used as a reactant for the synthesis of selective antagonists for the Muscarinic M3 receptor, which are targets for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]

-

Rho Kinase (ROCK) Inhibitors: The compound serves as a building block for Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases, glaucoma, and erectile dysfunction.[3]

-

Neurological Research: The chiral (R)-enantiomer, (R)-1-Benzylpiperidin-3-ol, is specifically used in the preparation of in vivo probes for measuring endogenous acetylcholine levels, which is crucial for research into Alzheimer's disease and other neurological disorders.[7][10]

-

Cardiovascular Applications: Benzylpiperidine derivatives, including this compound, have been shown to exhibit hypotensive effects, indicating potential for development as antihypertensive agents.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

-

GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat to prevent skin and eye contact.[11][13]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] The compound may be hygroscopic (sensitive to moisture).[3]

Conclusion

This compound is a functionally rich and synthetically accessible chemical intermediate with significant value in the field of drug discovery. Its unique combination of a piperidine core, a benzyl group, and a reactive hydroxyl function at a chiral center makes it an ideal starting point for creating diverse libraries of compounds with potential therapeutic applications, ranging from neurological probes to cardiovascular and respiratory agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this versatile molecule in the pursuit of novel medicines.

References

- Understanding (R)

- 1-Benzyl-3-piperidinol | 14813-01-5.ChemicalBook.

- SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride.Fisher Scientific.

- (S)-1-Benzylpiperidin-3-ol | 91599-79-0.ChemScene.

- SAFETY DATA SHEET - 1-Benzyl-4-piperidone.Fisher Scientific.

- CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine.CymitQuimica.

- SAFETY D

- 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5.IndiaMART.

- This compound CAS No.14813-01-05.SRISYN.COM.

- SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine.TCI Chemicals.

- SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride.Fisher Scientific.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.PubMed Central.

- 14813-01-5(1-Benzyl-3-piperidinol) Product Description.ChemicalBook.

- 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650.PubChem.

- 14813-01-5, 1-Benzyl-3-hydroxypiperidine Formula.ECHEMI.

- N-Benzyl piperidine Fragment in Drug Discovery.PubMed.

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.PubMed Central.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. srisyn.com [srisyn.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. 14813-01-5 CAS MSDS (1-Benzyl-3-piperidinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-1-Benzylpiperidin-3-ol (CAS: 91599-81-4)

This guide provides a comprehensive technical overview of (R)-1-Benzylpiperidin-3-ol, a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.

Core Introduction: The Strategic Importance of (R)-1-Benzylpiperidin-3-ol

(R)-1-Benzylpiperidin-3-ol, with its distinct stereochemistry, is a valuable chiral intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its piperidine core is a prevalent motif in numerous biologically active compounds, and the specific (R)-configuration at the 3-position is often crucial for achieving desired pharmacological activity and selectivity. This guide will delve into the essential specifications, synthesis, quality control, and applications of this versatile molecule, providing a robust resource for its effective utilization in a research and development setting.

Physicochemical and Chemical Specifications

A thorough understanding of the physical and chemical properties of (R)-1-Benzylpiperidin-3-ol is fundamental for its handling, storage, and use in synthetic chemistry.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 91599-81-4 | [3] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Appearance | Light orange to yellow or green liquid | [2] |

| Boiling Point | ~275 °C | [2] |

| Density | 1.07 g/mL at 25 °C | [2] |

| Refractive Index | 1.547 | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Structural Representation

Caption: 2D structure of (R)-1-Benzylpiperidin-3-ol.

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure (R)-1-Benzylpiperidin-3-ol is a critical aspect of its utility. The most common and industrially scalable approach involves the asymmetric reduction of the prochiral ketone, 1-benzyl-3-piperidone.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

Exemplary Asymmetric Reduction Protocol

This protocol describes a representative method for the enantioselective synthesis of (R)-1-Benzylpiperidin-3-ol. The choice of a suitable chiral reducing agent or catalyst is paramount for achieving high enantiomeric excess (e.e.).

Materials:

-

1-Benzyl-3-piperidone

-

Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with a borane source like borane-dimethyl sulfide complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dried reaction flask is charged with the chiral catalyst (e.g., (R)-CBS-oxazaborolidine) under an inert atmosphere. Anhydrous THF is added, and the solution is cooled to the recommended temperature (e.g., 0 °C or -20 °C).

-

Addition of Borane Source: The borane-dimethyl sulfide complex is added dropwise to the catalyst solution, and the mixture is stirred for a specified time to allow for complex formation.

-

Substrate Addition: A solution of 1-benzyl-3-piperidone in anhydrous THF is added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at low temperature.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and 1 M HCl is added. The mixture is stirred, and the aqueous layer is then basified with a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted from the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (R)-1-Benzylpiperidin-3-ol is purified by flash column chromatography on silica gel to afford the final product with high purity and enantiomeric excess.

Quality Control and Analytical Protocols

Ensuring the chemical purity and enantiomeric integrity of (R)-1-Benzylpiperidin-3-ol is critical for its application in pharmaceutical synthesis. A robust set of analytical methods is employed for its quality control.

Analytical Workflow

Caption: Quality control workflow.

Detailed Analytical Methodologies

4.2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess (e.e.) of (R)-1-Benzylpiperidin-3-ol. As the molecule may lack a strong chromophore for UV detection at standard wavelengths, derivatization might be necessary. A representative method is outlined below.

-

Derivatization (if necessary):

-

React (R)-1-Benzylpiperidin-3-ol with a chromophore-containing derivatizing agent (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a diastereomeric derivative that can be easily detected and separated.[4]

-

-

HPLC Conditions:

-

Column: A chiral stationary phase column, such as Chiralpak AD-H or a similar column, is typically used.[4]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., n-hexane) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 228 nm for a p-toluenesulfonyl derivative).[4]

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Representative ¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 3.50-3.70 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 3.40-3.60 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

-

δ 1.50-3.00 (m, 8H): Protons of the piperidine ring.

-

δ 1.50-2.00 (br s, 1H): Hydroxyl proton (-OH).

-

-

Representative ¹³C NMR Data (100 MHz, CDCl₃):

-

δ 138-140: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ 128-130: Aromatic carbons of the benzyl group.

-

δ ~65-70: Carbon bearing the hydroxyl group (C-OH).

-

δ ~60-65: Methylene carbon of the benzyl group (N-CH₂-Ph).

-

δ ~45-60: Carbons of the piperidine ring adjacent to the nitrogen.

-

δ ~20-40: Remaining carbons of the piperidine ring.

-

4.2.3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 192.3.

Applications in Drug Discovery and Development

The chiral nature of (R)-1-Benzylpiperidin-3-ol makes it a crucial starting material for the stereospecific synthesis of various drug candidates.[2]

Synthesis of Muscarinic Receptor Antagonists

(R)-1-Benzylpiperidin-3-ol is a key precursor in the synthesis of selective muscarinic acetylcholine receptor (mAChR) antagonists.[5] These antagonists are investigated for the treatment of various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. The specific stereochemistry of the hydroxyl group in the (R)-enantiomer is often essential for high-affinity binding to the target receptor.

Precursor for Rho Kinase Inhibitors

This compound can also serve as a building block for the synthesis of Rho kinase (ROCK) inhibitors. ROCK inhibitors are a class of drugs being investigated for the treatment of cardiovascular diseases such as hypertension and for their potential in nerve regeneration.

Development of Neurological Probes

(R)-1-Benzylpiperidin-3-ol has been utilized in the preparation of specialized in vivo probes for the measurement of endogenous acetylcholine levels.[2] This application is invaluable for neuroscience research, enabling a deeper understanding of neurotransmitter dynamics in the brain.

Safety and Handling

Proper handling of (R)-1-Benzylpiperidin-3-ol is essential in a laboratory and manufacturing environment. The following information is based on data for the racemate and related compounds and should be used as a guide.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[3][6]

Conclusion

(R)-1-Benzylpiperidin-3-ol is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its stereospecific synthesis and rigorous analytical control are paramount to its successful use. This guide has provided a comprehensive overview of its specifications, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field.

References

- MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

- Vertex AI Search. Understanding (R)

- PubMed. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. [Link]

- ResearchGate. Scheme 1.

- PubMed. A Convenient Synthesis of the Muscarinic Cholinergic Antagonist (R)

- The Royal Society of Chemistry.

- MDPI. Muscarinic Receptor Agonists and Antagonists. [Link]

- MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

- National Institutes of Health. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. [Link]

- Google Patents. An asymmetric synthesis method for (R)

- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

- Google Patents. Synthesis method for N-Boc-3-piperidone.

- PubMed.

- Vertex AI Search. Global Sourcing Guide: Finding Quality (R)-1-Benzylpiperidin-3-ol Suppliers.

- ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

- National Institutes of Health. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

- ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

- Royal Society of Chemistry. Enantioselective synthesis of chiral BCPs. [Link]

- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

- Google Patents. The HPLC analytical approach of 3-amino piperidine.

- PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. 91599-81-4|(R)-1-Benzylpiperidin-3-ol|BLD Pharm [bldpharm.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

1-Benzylpiperidin-3-ol molecular weight and formula

An In-Depth Technical Guide to 1-Benzylpiperidin-3-ol: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position. This molecule has emerged as a critical building block and versatile intermediate in the field of medicinal chemistry and drug discovery. Its structural features, including the basic nitrogen atom, the chiral center at the hydroxyl-bearing carbon, and the aromatic benzyl group, provide a unique scaffold for developing a wide range of pharmacologically active agents. The N-benzyl piperidine (N-BP) motif is frequently utilized by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, offering a platform for stereochemical optimization and crucial molecular interactions, such as cation-π interactions with target proteins.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, discuss its significant applications in modern pharmacology, and outline essential safety and handling procedures.

Physicochemical Properties and Structure

A thorough understanding of a compound's physicochemical properties is foundational for its application in research and synthesis. This compound is typically a colorless to light yellow, clear liquid at room temperature.[2][3][4] Key quantitative data are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₇NO | [2][3][4][5][6][7] |

| Molecular Weight | 191.27 g/mol | [2][3][4][5][7][8] |

| CAS Number | 14813-01-5 | [2][3][4][5][7] |

| Boiling Point | 140-142 °C at 6 mmHg | [2][3][4] |

| Density | 1.056 g/cm³ | [2][4] |

| Refractive Index (n²⁰/D) | 1.549 | [2][4][8] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |

The molecular structure, characterized by the fusion of a piperidine ring with a benzyl group and a hydroxyl substituent, is visualized below.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the reduction of the corresponding ketone, 1-Benzyl-3-piperidone. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reducing agent is critical for achieving high yield and purity.

Experimental Protocol: Reduction of 1-Benzyl-3-piperidone

This protocol is adapted from established laboratory procedures.[2][9]

Materials:

-

1-Benzyl-3-piperidone (or its hydrochloride salt)

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Potassium carbonate (K₂CO₃) (if starting from hydrochloride salt)

-

Hydrochloric acid (HCl), 1.0 N

-

Potassium hydroxide (KOH), 3.0 N

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

(Optional - Free Base Preparation): If starting with N-benzyl-3-piperidone hydrochloride, dissolve it in water and add an aqueous solution of K₂CO₃ until the solution is basic. Extract the resulting free base into ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-piperidone (1 equivalent) in ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1 equivalent) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Acid Wash: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in 1.0 N HCl. This step protonates the product and any remaining base, making them water-soluble, while unreacted starting material and non-polar impurities can be removed. Wash the acidic aqueous layer twice with diethyl ether to extract any non-polar side products.

-

Workup - Basification and Extraction: Cool the aqueous layer in an ice bath and adjust the pH to approximately 12 by slowly adding 3.0 N KOH. This deprotonates the piperidinium salt, regenerating the free base.

-

Isolation: Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.

-

Purification: The resulting oil can be purified further by vacuum distillation or column chromatography if necessary, yielding this compound as a clear oil.[2][9]

Causality and Self-Validation

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent, highly effective for reducing ketones and aldehydes without affecting other potentially sensitive functional groups. Its ease of handling and safety profile compared to stronger agents like lithium aluminum hydride (LAH) make it ideal for this protocol.

-

Acid/Base Workup: The workup procedure is a self-validating purification system. The initial acid wash (Step 5) purifies the product by partitioning. The basic product is protonated and forced into the aqueous layer, while non-basic organic impurities are washed away with ether. The subsequent basification (Step 6) liberates the amine product, allowing it to be extracted back into an organic solvent, leaving behind inorganic salts. This ensures a high degree of purity even before final purification steps.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents.[1] Its utility stems from the combination of a basic piperidine nitrogen, a modifiable benzyl group, and a hydroxyl handle for further derivatization.

-

Neurological and Psychiatric Disorders: The piperidine moiety is a common feature in centrally active agents. Derivatives of this compound have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter, which is a promising strategy for treating complex neurodegenerative conditions like Alzheimer's disease.[10] The chiral nature of the compound is particularly important for synthesizing stereospecific drugs that target neurotransmitter systems.[8]

-

Cardiovascular Agents: Certain benzylpiperidine derivatives exhibit hypotensive effects, making them valuable starting points for the development of novel antihypertensive drugs.[8] The compound has also been used as a reactant in the synthesis of Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases.[2]

-

Antagonists for Receptor Systems: The structure is a key component in the synthesis of selective antagonists for muscarinic M3 receptors, which are involved in smooth muscle contraction and have implications for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[2]

-

Research Probes: The (R)-enantiomer of this compound is specifically used in the preparation of sophisticated in vivo probes designed to measure endogenous levels of acetylcholine, providing an invaluable tool for neuroscience research.[8]

Caption: Key application areas for this compound in R&D.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its hydrochloride salt are classified as hazardous.

GHS Hazard Information:

-

Pictograms: GHS06 (Toxic)

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11][14] Avoid prolonged or repeated contact.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator.[14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

-

The compound is noted as being hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[2][4]

First Aid and Spills:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[2][13]

-

On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11][12]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and proven utility as a scaffold for a diverse range of bioactive molecules underscore its importance. From developing novel treatments for neurodegenerative diseases to creating sophisticated research probes, the applications of this compound continue to expand, solidifying its place as a key compound in the modern pharmaceutical research landscape.

References

- Understanding (R)

- 98% Liquid 1-Benzyl Piperidin-3-Ol, 14813-01-5. IndiaMART. [Link]

- 1-N-BENZYL-3-HYDROXY-PIPERIDINE. (2024). ChemBK. [Link]

- Synthesis method for N-Boc-3-piperidone. (2013).

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. [Link]

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]

- 5. srisyn.com [srisyn.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-Benzyl-3-piperidinol synthesis - chemicalbook [chemicalbook.com]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Benzylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-ol, a heterocyclic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is a valuable building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its structural motif, featuring a benzyl group attached to a piperidine ring with a hydroxyl functionality, makes it a key intermediate in the synthesis of various biologically active molecules.[1][4] Notably, it is a reactant in the synthesis of muscarinic M3 selective antagonists and Rho kinase inhibitors.[1][4] Given its significance, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from related structures, offering field-proven insights for professionals in drug discovery and chemical synthesis.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule comprises a saturated piperidine ring, a flexible benzyl group, and a hydroxyl group, each contributing distinct features to the NMR, IR, and MS spectra.

Caption: Key Fragmentation Pathways of this compound.

-

Protonated Molecular Ion: Using a soft ionization technique like ESI, the base peak or a prominent peak is expected at m/z 192, corresponding to the protonated molecule [C₁₂H₁₇NO + H]⁺. [1]* Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule. This would result in a fragment ion at m/z 174 ([M+H - 18]⁺).

-

Tropylium Ion: The most characteristic fragment for compounds containing a benzyl group is the tropylium ion ([C₇H₇]⁺) at m/z 91. This highly stable carbocation is often the base peak in EI mass spectra and a significant peak in other ionization methods. This fragmentation occurs via cleavage of the bond between the benzylic carbon and the piperidine nitrogen.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a detailed and complementary picture of the molecular structure of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (hydroxyl, aromatic ring, and tertiary amine), and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for researchers, scientists, and drug development professionals, ensuring the identity, purity, and structural integrity of this important synthetic intermediate.

References

- Ge, D. H., et al. "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 96650, 1-benzylpiperidin-3-one. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 693761, (R)-(-)-1-Benzyl-3-hydroxypiperidine. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 693762, (S)-1-Benzyl-3-hydroxypiperidine. [Link]

- Pandiarajan, K., and R. S. S. Sunder. "Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines." Journal of Applicable Chemistry, 2013, 2 (4): 675-682. [Link]

- PubChemLite. This compound (C12H17NO). [Link]

- Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-Benzyl-3-hydroxypiperidine

Introduction

N-Benzyl-3-hydroxypiperidine is a key heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a piperidine ring, a benzyl group attached to the nitrogen atom, and a hydroxyl group at the 3-position, provides a scaffold for the development of compounds targeting the central nervous system, among other therapeutic areas. A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the core physical properties of N-Benzyl-3-hydroxypiperidine, supported by detailed experimental protocols and the scientific rationale behind these characterization techniques.

Molecular Structure and Core Properties

The foundational physical properties of N-Benzyl-3-hydroxypiperidine are summarized in the table below. These values are critical for its identification and for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [1][2][3][4] |

| Molecular Weight | 191.27 g/mol | [1][2][3][4] |

| Appearance | White to pale yellow crystalline solid or colorless to pale yellow liquid | [1][2][5][6] |

| Melting Point | 168-172 °C (as free base); a lower melting point of 50-55 °C has also been reported, which may correspond to a different form or purity level. | [1][2][5][6] |

| Boiling Point | 140-142 °C at 6 mmHg | [1] |

| Density | Approximately 1.056 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.549 | [1][5] |

Expert Insight: The notable discrepancy in the reported melting points warrants careful consideration. The higher range (168-172 °C) is more commonly cited for the crystalline free base. The lower range (50-55 °C) could potentially be attributed to the presence of impurities, which would depress and broaden the melting range, or to the existence of a different polymorphic form of the solid. It is also possible that the compound exists as an oil at room temperature under certain conditions, particularly if not fully purified. The hydrochloride salt of the preceding synthetic intermediate, N-benzyl-3-piperidone, is a solid, and its conversion to the free base of N-Benzyl-3-hydroxypiperidine is a common synthetic step.[5] This highlights the importance of specifying the form of the compound (free base vs. salt) when reporting physical properties.

Solubility Profile

The solubility of N-Benzyl-3-hydroxypiperidine is a critical parameter for its use in synthesis, purification, and formulation.

-

Organic Solvents: It is generally soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[1]

-

Aqueous Solubility: The compound exhibits poor solubility in water.[1]

Causality Behind Solubility: The presence of the polar hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar organic solvents. However, the largely nonpolar benzyl and piperidine ring structures dominate the molecule's character, leading to limited solubility in water.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a reliable method for the quantitative determination of the aqueous solubility of N-Benzyl-3-hydroxypiperidine.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of N-Benzyl-3-hydroxypiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expert Insight on Solvent Selection: The choice of deuterated solvent is critical for obtaining a high-quality NMR spectrum. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds like N-Benzyl-3-hydroxypiperidine.[7] It is relatively inexpensive and dissolves the compound well. For studying the hydroxyl proton, which can sometimes be broad or exchange with residual water, using a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms a hydrogen bond with the hydroxyl group, often resulting in a sharper signal.[8][9]

-

Expected Chemical Shifts:

-

Aromatic Protons (Benzyl group): ~7.2-7.4 ppm (multiplet, 5H)

-

Hydroxyl Proton (-OH): Variable, often a broad singlet.

-

Benzylic Protons (-CH₂-Ph): ~3.5 ppm (singlet or AB quartet, 2H)

-

Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 3.0 ppm. The proton on the carbon bearing the hydroxyl group (-CH-OH) will be shifted downfield compared to the other ring protons.

-

-

Expected Chemical Shifts:

-

Aromatic Carbons (Benzyl group): ~127-138 ppm

-

Benzylic Carbon (-CH₂-Ph): ~63 ppm

-

Piperidine Ring Carbons: ~25-68 ppm, with the carbon attached to the hydroxyl group being the most downfield of the saturated carbons.

-

Experimental Protocol for ¹H NMR Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch (hydroxyl group): A broad band around 3300-3400 cm⁻¹

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹

-

C=C Stretch (aromatic ring): Peaks around 1450-1600 cm⁻¹

-

C-O Stretch (hydroxyl group): A strong peak around 1050-1150 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

-

Expected Molecular Ion Peak: For the molecular formula C₁₂H₁₇NO, the expected monoisotopic mass is 191.1310 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 192.1383.[5]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and purity of a crystalline solid with high precision.

Expert Insight: The heating rate is a critical parameter in DSC. A slower heating rate (e.g., 2-5 °C/min) generally provides better resolution of the melting transition and a more accurate onset temperature, which is typically reported as the melting point.

Experimental Protocol for Melting Point Determination by DSC

Caption: A streamlined protocol for melting point determination using DSC.

Conclusion

The physical properties of N-Benzyl-3-hydroxypiperidine are well-defined by a combination of classical and modern analytical techniques. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information and experimental frameworks to confidently handle, characterize, and utilize this important synthetic intermediate. Adherence to standardized protocols and a critical evaluation of the data, particularly in light of potential variations such as the presence of different physical forms, are essential for ensuring the quality and reproducibility of research and development efforts.

References

- Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.).

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- ChemBK. (n.d.). 1-N-BENZYL-3-HYDROXY-PIPERIDINE.

- Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine.

- Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- PubChem. (n.d.). n-Cbz-3-hydroxypiperidine.

- Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.

- PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypiperidine.

- Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine.

- PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine.

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Chiral Architect: A Technical Guide to 1-Benzylpiperidin-3-ol in Drug Development

This guide provides an in-depth technical exploration of 1-benzylpiperidin-3-ol, a pivotal chiral building block in modern medicinal chemistry. We will dissect its synthesis, the critical methodologies for obtaining its enantiopure forms, and its application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile scaffold.

The Strategic Importance of Chirality: The Case for Enantiopure Piperidinols

In drug design, the three-dimensional arrangement of atoms is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The piperidine ring is a ubiquitous scaffold in approved drugs, and introducing a chiral center, such as the hydroxyl group at the 3-position, can significantly enhance biological activity, improve selectivity for a target receptor, and optimize pharmacokinetic properties.[1] The benzyl protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle, allowing for late-stage diversification in a synthetic route.

Synthesis of the Racemic Precursor: (±)-1-Benzylpiperidin-3-ol

The journey to the enantiopure forms of this compound begins with the synthesis of its racemic mixture. The most common and efficient method is the reduction of the corresponding ketone, 1-benzylpiperidin-3-one.

Experimental Protocol: Synthesis of Racemic (±)-1-Benzylpiperidin-3-ol

This protocol details the reduction of 1-benzylpiperidin-3-one hydrochloride to the racemic alcohol.

Step 1: Free Base Preparation

-

In a 250 mL flask, dissolve 1-benzyl-3-piperidone hydrochloride in water.

-

Cool the solution in an ice bath and add a saturated aqueous solution of potassium carbonate (K₂CO₃) dropwise with stirring until the solution becomes basic (pH > 10).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 1-benzyl-3-piperidone as an oil.

Step 2: Reduction to the Alcohol

-

Dissolve the 1-benzyl-3-piperidone free base (e.g., 2.19 g, 11.57 mmol) in ethanol in a round-bottom flask.[2]

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (e.g., 0.438 g, 11.57 mmol) portion-wise over 10 minutes to control the exothermic reaction.[2]

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction mixture under vacuum to remove the ethanol.

-

Dissolve the residue in 1.0 N hydrochloric acid (HCl) and wash twice with diethyl ether to remove any unreacted starting material.[2]

-

Make the aqueous phase basic (pH > 12) by the slow addition of 3.0 N potassium hydroxide (KOH).[2]

-

Extract the product three times with dichloromethane (CH₂Cl₂).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield racemic (±)-1-benzylpiperidin-3-ol as a colorless to pale yellow oil. The crude product is often of high purity (typically >95%).[2]

The Resolution of Enantiomers: Accessing the Chiral Building Blocks

With the racemic mixture in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers. Two primary methods are widely employed: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution with Dibenzoyl-L-tartaric Acid

This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[3]

The separation is driven by the differential stability and crystal packing of the two diastereomeric salts. The chiral resolving agent, dibenzoyl-L-tartaric acid, presents a specific three-dimensional arrangement of functional groups (carboxylates, hydroxyls, and benzoyl groups) that interact with the chiral center of the amine through a combination of ionic bonds, hydrogen bonds, and steric interactions. One of the diastereomeric salts will form a more stable and less soluble crystal lattice, allowing it to precipitate from the solution.

Caption: Workflow for classical chiral resolution.

This protocol is an adapted procedure based on the resolution of similar piperidine derivatives.[2]

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

Dissolve racemic this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5-1.0 equivalents) in the same solvent, heating gently if necessary.

-

Slowly add the chiral acid solution to the amine solution with stirring.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be necessary to induce crystallization.

-

Allow the mixture to stand for several hours or overnight to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This solid is the diastereomeric salt of one enantiomer (e.g., the (R)-enantiomer).

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Suspend the collected diastereomeric salt in water.

-

Add a 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solid dissolves and the solution is strongly basic (pH > 12).[3]

-

Extract the liberated amine three times with dichloromethane or diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor from Step 1 by a similar basification and extraction procedure.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes, typically lipases, to differentiate between enantiomers.[4] In the case of a racemic alcohol, the enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Lipases possess a chiral active site that creates a three-dimensional environment where one enantiomer of the substrate fits preferentially, leading to a much lower activation energy for its acylation. The other enantiomer binds less effectively, resulting in a significantly slower reaction rate. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (which remains as the alcohol).

Caption: Workflow for enzymatic kinetic resolution.

This protocol is a representative procedure for the kinetic resolution of a secondary alcohol using a lipase.[3]

-

To a solution of racemic this compound in an organic solvent (e.g., toluene or diisopropyl ether), add an acyl donor such as vinyl acetate.

-

Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Concentrate the filtrate to obtain a mixture of the acylated enantiomer and the unreacted alcohol enantiomer.

-

Separate the ester from the alcohol by column chromatography.

-

The enantiomerically pure alcohol is obtained directly. The other enantiomer can be obtained by hydrolysis of the ester, typically using a base like sodium hydroxide in a methanol/water mixture.

Analysis of Enantiomeric Purity: Chiral HPLC

Determining the success of a chiral resolution requires a robust analytical method to quantify the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry standard.[5]

Method Development for Chiral HPLC

-

Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are excellent starting points for the separation of piperidine derivatives.[6]

-

Mobile Phase Screening: For normal-phase chromatography, a mixture of a nonpolar solvent like hexane with a polar modifier such as isopropanol or ethanol is typically used. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly improve peak shape and resolution for basic analytes.[6]

-

Optimization: The ratio of hexane to alcohol, the type and concentration of the additive, the flow rate, and the column temperature are all critical parameters that should be optimized to achieve baseline separation of the enantiomers.

Representative Chiral HPLC Protocol

-

Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)[7]

-

Mobile Phase: 0.2% Trifluoroacetic acid in n-Hexane:Isopropanol (95:5 v/v)[7]

-

Flow Rate: 1.0 mL/min

-

Temperature: 30 °C

-

Detection: UV at 254 nm

Application in Pharmaceutical Synthesis

The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. The enantiomers of this compound have served as key intermediates in the synthesis of various drug candidates.

Synthesis of Vesamicol Analogs

Vesamicol is a potent inhibitor of the vesicular acetylcholine transporter (VAChT), a key target for imaging cholinergic deficits in neurodegenerative diseases like Alzheimer's. Chiral this compound is a precursor to the piperidine core of many vesamicol analogs.[8][9]

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor is implicated in pain and inflammatory responses, making its antagonists potential therapeutic agents. The 3-hydroxypiperidine scaffold is a key structural motif in some classes of NK1 antagonists, and the stereochemistry at the hydroxyl-bearing carbon is often crucial for high-affinity binding.[10][11]

Data Summary and Characterization

| Property | (R)-1-Benzylpiperidin-3-ol | (S)-1-Benzylpiperidin-3-ol | Racemic this compound |

| CAS Number | 91599-81-4[12] | 91599-79-0 | 14813-01-5[13] |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol | 191.27 g/mol | 191.27 g/mol |

| Appearance | Light orange to yellow/green liquid[14] | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | ~275 °C[14] | ~275 °C | 140-142 °C at 6 mmHg |

| Density | ~1.07 g/mL at 25 °C[14] | ~1.07 g/mL at 25 °C | ~1.056 g/cm³ |

Note: Physical properties for the individual enantiomers can vary slightly depending on the source.

Expected NMR Data (based on related structures): [15][16]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.50-3.70 (m, 1H, CH-OH), 3.55 (s, 2H, N-CH₂-Ph), 2.80-3.00 (m, 1H), 2.00-2.20 (m, 2H), 1.50-1.90 (m, 5H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.0-139.0 (Ar-C), 128.0-129.5 (Ar-CH), 126.5-127.5 (Ar-CH), 66.0-67.0 (CH-OH), 62.5-63.5 (N-CH₂-Ph), 59.0-60.0 (N-CH), 53.0-54.0 (N-CH₂), 33.0-34.0 (CH₂), 22.0-23.0 (CH₂).

Conclusion

This compound is more than just a chemical intermediate; it is a versatile chiral architect that enables the construction of stereochemically defined pharmaceutical agents. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for any medicinal chemist aiming to design next-generation therapeutics. The choice between classical and enzymatic resolution will depend on factors such as scale, cost, and available equipment, but both methods provide reliable access to the enantiopure building blocks. As the demand for stereochemically pure drugs continues to grow, the importance of foundational chiral synthons like (R)- and (S)-1-benzylpiperidin-3-ol will only increase.

References

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. (n.d.). PubMed.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). Usiena air.

- Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.).

- Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site. (2004, March 15). PubMed.

- Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent. (1995, February). PubMed.

- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). The Royal Society of Chemistry.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Synthesis method of 1-benzyl-3-piperidinol. (n.d.). Google Patents.

- The preparation method of 1- benzyl -3- piperidone hydrochlorides. (n.d.). Google Patents.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

- Getting Started with Chiral Method Development. (2022, October 14). Regis Technologies.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023, November 2). Usiena air.

- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate.

- (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate.

- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. (2025, August 6). ResearchGate.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC - NIH.

- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (n.d.). Royal Society of Chemistry.

- A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. (n.d.). PubMed.

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH.

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards Chemoenzymatic Syntheses of Both Enantiomers of Phosphoemeriamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 14. Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1-Benzylpiperidin-3-ol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-Benzylpiperidin-3-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and present the information in a clear, accessible format to support your research and development endeavors.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound (C₁₂H₁₇NO) possesses distinct structural features that govern its interactions with different solvents: a polar hydroxyl group (-OH), a tertiary amine within a piperidine ring, and a nonpolar benzyl group.

-

Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor, while the nitrogen atom of the piperidine ring is a hydrogen bond acceptor. This capacity for hydrogen bonding suggests a favorable interaction with protic solvents (e.g., alcohols) and other polar solvents.[1]

-

Polarity: The presence of the nitrogen and oxygen atoms introduces polarity to the molecule. However, the nonpolar benzyl group and the hydrocarbon backbone of the piperidine ring contribute to its lipophilic character. This duality suggests that the solubility will be highly dependent on the overall polarity of the solvent. The principle of "like dissolves like" is a crucial guiding concept here.[2]

-

Basicity: The tertiary amine in the piperidine ring imparts basic properties to the molecule.[1] This means that in acidic solutions, it can be protonated to form a salt, which would significantly increase its aqueous solubility. While this guide focuses on organic solvents, this property is important to consider in biphasic systems or when dealing with acidic impurities.

Based on these structural characteristics, a predicted solubility profile in common organic solvents can be hypothesized.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the hydroxyl and amine groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have high dielectric constants, facilitating dissolution of polar molecules. |

| Ethers | Diethyl ether, THF | Moderate to Low | Ethers are weak hydrogen bond acceptors; the nonpolar character of the benzyl group and piperidine backbone will play a larger role. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents can interact with the polar parts of the molecule and effectively solvate the nonpolar regions. |

| Aromatic | Toluene, Benzene | Moderate to Low | Favorable π-π stacking interactions between the solvent and the benzyl group, but less effective at solvating the polar hydroxyl and amine groups. |

| Nonpolar | Hexane, Heptane | Low | Significant mismatch in polarity; the nonpolar solvent cannot effectively solvate the polar functional groups of this compound.[1] |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for practical applications. The following section outlines a standard protocol for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or water bath

-

Analytical balance

-